3-Chloro-5-(trifluoromethyl)aniline
Overview
Description
“3-Chloro-5-(trifluoromethyl)aniline” is an organic compound that belongs to the class of aromatic amines . It has a molecular formula of C7H5ClF3N and a molecular weight of 195.570 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)aniline” includes a benzene ring with a chlorine atom and a trifluoromethyl group attached to it . Unfortunately, the specific 3D structure was not found in the available resources.
Physical And Chemical Properties Analysis
“3-Chloro-5-(trifluoromethyl)aniline” has a density of 1.4±0.1 g/cm3 , a boiling point of 218.2±40.0 °C at 760 mmHg , and a melting point of 79-82 °C . Its flash point is 85.8±27.3 °C .
Scientific Research Applications
Vibrational Analysis and Theoretical Studies
- Vibrational Characteristics and Theoretical Insights : Studies on molecules like 3-Chloro-5-(trifluoromethyl)aniline have explored their vibrational characteristics through Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies provide insights into the molecular structure and electronic properties of such compounds, crucial for applications in material science and chemistry (Revathi et al., 2017).
Synthesis of Novel Pesticides
- Synthesis Process for Pesticides : The molecule has been used in synthesizing novel pesticides like Bistrifluron. This process, involving steps like nitration, reduction, chlorination, and reaction with other chemical agents, highlights its role as a key intermediate in developing pesticides (Liu An-chan, 2015).
Application in Fungicides
- Fungicide Development : 3-Chloro-5-(trifluoromethyl)aniline is a component in the synthesis of fluazinam, a fungicide. Its structure and bonding interactions play a significant role in the efficacy of such fungicides (Jeon et al., 2013).
Catalysis and Chemical Synthesis
- Monodentate Transient Directing Group in Chemical Reactions : This molecule acts as an efficient monodentate transient directing group in palladium-catalyzed chemical reactions, important in synthesizing a range of chemical compounds with potential applications in various fields (Wang et al., 2019).
Spectroscopic Studies
- Spectroscopic and Hyperpolarizability Studies : Extensive spectroscopic studies of similar trifluoromethyl anilines reveal important data on their vibrational, structural, and electronic properties. These studies are crucial in understanding the non-linear optical behavior and other electronic characteristics of such molecules (Arivazhagan et al., 2012).
Applications in Pesticide and Herbicide Synthesis
- Pesticide and Herbicide Intermediates : Compounds like 3-Chloro-5-(trifluoromethyl)aniline are important intermediates in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides, demonstrating their significant role in agricultural chemical research (Zhou Li-shan, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Chloro-5-trifluoromethylaniline, also known as 3-Amino-5-chlorobenzotrifluoride, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the SM coupling process .
Mode of Action
The mode of action of 3-chloro-5-trifluoromethylaniline involves its interaction with the organoboron reagents in the SM coupling process . The compound participates in the transmetalation process, where it is transferred from boron to palladium . This process is key to the success of the SM coupling reaction .
Biochemical Pathways
It is known that the compound plays a crucial role in the sm coupling reaction, which is a fundamental process in organic chemistry .
Pharmacokinetics
The compound’s physical and chemical properties such as its density (14±01 g/cm3), boiling point (2182±400 °C at 760 mmHg), and molecular weight (195570) can provide some insights into its potential bioavailability .
Result of Action
The result of the action of 3-chloro-5-trifluoromethylaniline is the successful formation of carbon–carbon bonds in the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVENUGPMQDFGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989250 | |
Record name | 3-Chloro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69411-05-8 | |
Record name | 3-Chloro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69411-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069411058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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